4-(4-Hydroxyphenoxy)benzonitrile

Descripción general

Descripción

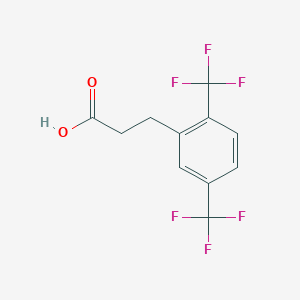

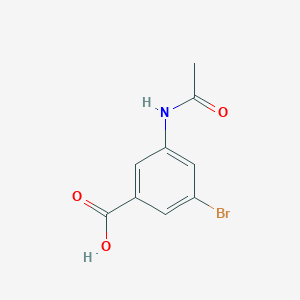

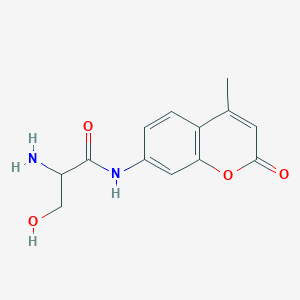

4-(4-Hydroxyphenoxy)benzonitrile is a compound that is part of a broader class of organic chemicals characterized by the presence of a benzonitrile group and a phenoxy group. The compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The benzonitrile group is a versatile moiety that can participate in a range of chemical reactions, while the phenoxy group can confer additional properties such as increased solubility or the ability to engage in hydrogen bonding.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Hydroxyphenoxy)benzonitrile often involves multi-step organic reactions. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine, a compound with a similar structure, was achieved through etherification and reduction starting from p-chlorobenzonitrile and p-cresol . The reaction conditions were optimized to achieve a total yield of 69.3%, indicating that the synthesis of such compounds can be efficient under the right conditions. Similarly, the synthesis of new 4-substituted phthalonitriles, which share structural similarities with 4-(4-Hydroxyphenoxy)benzonitrile, was performed using nucleophilic substitution reactions followed by condensation with various aldehydes .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 4-(4-Hydroxyphenoxy)benzonitrile can be elucidated using techniques such as single crystal X-ray analysis. For example, the molecular packing of certain benzonitriles was found to consist of nonconventional H-bond interactions, which could explain the observed liquid crystalline phase . Density functional theory (DFT) calculations are also employed to confirm the optimized geometry and electronic absorption of these molecules .

Chemical Reactions Analysis

Benzonitriles, including those with phenoxy substituents, can undergo various chemical reactions. The radiation-induced hydroxylation of benzonitrile, for example, was studied to understand the effect of metal ions on the conversion of OH radicals to phenols . This research provides insights into the reactivity of the benzonitrile moiety under oxidative conditions. Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes can lead to the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates, demonstrating the potential for constructing complex biaryl structures from simpler precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Hydroxyphenoxy)benzonitrile derivatives can be quite diverse. For instance, the liquid crystalline behavior of certain benzonitriles was investigated, revealing that compounds with shorter alkoxy chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . Optical studies indicate that these compounds are good blue emitting materials, which could be useful in optoelectronic applications . Electrochemical studies of these compounds can reveal important parameters such as band gaps and frontier molecular orbital energy levels, which are crucial for understanding their electronic properties .

Aplicaciones Científicas De Investigación

Herbicidal Effectiveness

4-Hydroxy-benzonitrile derivatives, including 4-(4-Hydroxyphenoxy)benzonitrile, have been studied for their herbicidal properties. Research conducted by Szigeti et al. (1985) utilized principal component analysis to understand the mode of action of these compounds in various bioassays. They found that the effectiveness of these compounds is primarily influenced by the number of substituents and the presence of a free hydroxy group (Szigeti, Cserháti, & Bordás, 1985).

Material Science and Polymer Chemistry

Wang et al. (2015) explored the preparation of hydroxy-containing phthalonitrile resins, demonstrating the significance of 4-hydroxyphenoxy phthalonitrile in synthesizing polymers with notable thermal stability and a high glass transition temperature. This research highlights the role of such compounds in developing advanced materials (Wang, Hu, Zeng, & Yang, 2015).

Spectroscopy and Photophysics

Küpper, Schmitt, and Kleinermanns (2002) conducted a detailed study on the electronic spectrum of p-cyanophenol (4-hydroxy-benzonitrile) using spectroscopy. Their work contributes to understanding the photophysical properties of such compounds, which is essential for applications in spectroscopy and materials science (Küpper, Schmitt, & Kleinermanns, 2002).

Pharmaceutical Research

In the pharmaceutical sector, 4-(4-Hydroxyphenoxy)benzonitrile derivatives have been explored for their potential in drug design. Li et al. (2008) synthesized a nonsteroidal androgen receptor antagonist using a derivative, highlighting the compound's significance in developing new medications (Li et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-hydroxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOVNHCRRUOGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403915 | |

| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenoxy)benzonitrile | |

CAS RN |

63555-08-8 | |

| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)